Cas no 898759-24-5 (2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane)

2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane is a protected form of the aldehyde functionality, commonly employed in synthetic organic chemistry to enhance stability and selectivity in multi-step reactions. The 1,3-dioxolane moiety serves as an effective protecting group for carbonyl compounds, preventing unwanted side reactions under basic or nucleophilic conditions. The 2,5-dimethoxyphenyl substituent contributes to the compound's solubility in organic solvents and may influence its electronic properties for tailored reactivity. This intermediate is particularly useful in fine chemical synthesis, including pharmaceuticals and agrochemicals, where controlled deprotection is required. Its structural features make it a versatile building block for constructing complex molecular architectures with high precision.
2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane structure
898759-24-5 structure
Product Name:2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane
CAS No:898759-24-5
MF:C12H16O4
MW:224.253044128418
MDL:MFCD04117661
CID:1946377
PubChem ID:24727769
Update Time:2025-10-20

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane
    • 2-(1,3-DIOXOLAN-2-YLMETHYL)-1,4-DIMETHOXYBENZENE
    • CTK5G4234
    • AG-H-64152
    • 2,6-DIAMINOPURINE,HEMISULFATE SALT
    • 898759-24-5
    • AKOS016023382
    • MFCD04117661
    • DTXSID20645871
    • MDL: MFCD04117661
    • Inchi: 1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3
    • InChI Key: GBEFCBOEGMNXCV-UHFFFAOYSA-N
    • SMILES: O1CCOC1CC1C=C(C=CC=1OC)OC

Computed Properties

  • Exact Mass: 224.10500
  • Monoisotopic Mass: 224.10485899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Density: 1.137
  • Boiling Point: 328.3°C at 760 mmHg
  • Flash Point: 128.8°C
  • Refractive Index: 1.516
  • PSA: 36.92000
  • LogP: 1.61920

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane

Research Briefing on 2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane (CAS: 898759-24-5): Recent Advances and Applications

The compound 2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane (CAS: 898759-24-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding its synthesis, pharmacological activities, and emerging roles in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel psychoactive substances (NPS) and its structural similarity to known serotonin receptor agonists. A 2023 study published in Journal of Medicinal Chemistry demonstrated its selective binding affinity for 5-HT2A receptors, suggesting potential applications in neuropharmacology. The dioxolane moiety appears to enhance metabolic stability compared to analogous phenethylamine derivatives.

Advanced analytical techniques including LC-QTOF-MS and NMR spectroscopy have been employed to characterize 898759-24-5 and its metabolites. A recent ACS Chemical Neuroscience publication (2024) revealed three primary metabolic pathways in hepatic microsomes, with O-demethylation being the dominant biotransformation route. These findings have important implications for understanding the compound's pharmacokinetic profile.

From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the production of 2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane. A 2024 Organic Process Research & Development paper reported a biocatalytic method using engineered ketoreductases that achieves 92% yield with excellent enantioselectivity (98% ee), addressing previous challenges in stereocontrol.

Regulatory agencies have begun monitoring this compound due to its structural relationship to controlled substances. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) issued a risk assessment in Q1 2024 noting increased detection in forensic samples, prompting several countries to consider scheduling controls. Concurrently, legitimate pharmaceutical research continues to explore its potential as a scaffold for CNS-targeted therapeutics.

Ongoing preclinical studies are investigating derivatives of 898759-24-5 for potential applications in migraine treatment and depression. Early animal models show promising results in modulating cortical serotonin levels without inducing hallucinogenic effects at therapeutic doses. Researchers emphasize the need for comprehensive safety profiling before clinical translation.

This compound exemplifies the complex interplay between medicinal chemistry innovation and regulatory challenges in pharmaceutical development. Future research directions likely include structure-activity relationship studies to optimize therapeutic indices and the development of analytical standards for forensic and clinical monitoring purposes.

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